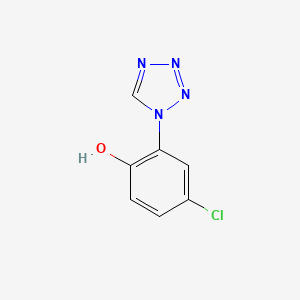

4-chloro-2-(1H-tetrazol-1-yl)phenol

Description

Historical Context and Evolution of Tetrazole-Substituted Phenols in Medicinal Chemistry and Materials Science

The journey of tetrazole-substituted phenols is a compelling narrative of scientific discovery. In medicinal chemistry, the tetrazole moiety is widely recognized as a bioisostere of the carboxylic acid group. tandfonline.com This concept, where a functional group is replaced by another with similar physical and chemical properties to enhance a drug's efficacy and pharmacokinetic profile, has been a guiding principle in drug design. tandfonline.com The development of the multi-billion dollar antihypertensive drug Losartan, which features a tetrazole ring, is a landmark example of the successful application of this principle. tandfonline.com This success spurred further investigation into tetrazole-containing compounds for a wide range of therapeutic areas, including anticancer, antiviral, and antibacterial applications. beilstein-journals.orgnih.gov

The phenolic component of these hybrids also has a rich history in medicinal chemistry, with the hydroxyl group often playing a crucial role in binding to biological targets. The combination of a tetrazole and a phenol (B47542) into a single scaffold creates a molecule with the potential for multifaceted interactions with biological systems.

In the realm of materials science, the application of tetrazole-substituted phenols is a more recent but rapidly growing field. The nitrogen-rich tetrazole ring is a key component in the development of energetic materials and metal-organic frameworks (MOFs). nih.gov The ability of the tetrazole and phenol moieties to act as ligands for metal ions has led to the creation of novel coordination polymers with diverse applications, including gas storage and catalysis. acs.orgrsc.org The thermal stability and high nitrogen content of tetrazole derivatives make them attractive for creating materials with specific energetic properties. nih.gov

Significance of 4-Chloro-2-(1H-tetrazol-1-yl)phenol as a Representative Tetrazole-Phenol Hybrid Scaffold

While specific research on this compound is not extensively documented in publicly available literature, its structural features make it a significant representative of the tetrazole-phenol hybrid class. The chlorine atom on the phenol ring can influence the electronic properties of the molecule and provide an additional site for interaction or further functionalization. The 1H-tetrazol-1-yl substitution pattern is one of the common isomeric forms and its specific placement at the ortho position to the hydroxyl group can lead to intramolecular hydrogen bonding, influencing the compound's conformation and properties.

The synthesis of a closely related compound, 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol (Cl-PTMP), highlights the synthetic accessibility and potential for biological activity within this class of molecules. scirp.org Studies on Cl-PTMP have shown that it can form stable complexes with transition metals like Cu(II) and Co(II), and these complexes exhibit enhanced antimicrobial activity compared to the free ligand. scirp.orgscirp.org This suggests that this compound could also serve as a versatile ligand for the development of new metal-based drugs or materials.

The characterization of such compounds typically involves a suite of spectroscopic and analytical techniques, as illustrated by the data available for similar structures.

| Property | Data for a Representative Tetrazole-Phenol Hybrid |

| Molecular Formula | C14H10ClN5O |

| Molecular Weight | 300.72 g/mol |

| Melting Point | 215°C |

| Yield | 82% |

| Appearance | Yellow solid |

| Table 1: Physicochemical properties of a representative tetrazole-phenol hybrid, 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol. scirp.org |

| Technique | Key Findings for a Representative Tetrazole-Phenol Hybrid |

| FT-IR (cm⁻¹) | Peaks corresponding to O-H, C=N, and aromatic C-H stretching vibrations. |

| ¹H-NMR (δ, ppm) | Signals for aromatic protons, the imine proton, and the phenolic proton. |

| Mass Spectrometry | Molecular ion peak confirming the expected molecular weight. |

| Table 2: Spectroscopic data for a representative tetrazole-phenol hybrid, 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol. scirp.org |

Overview of Current Research Trajectories and Future Directions for Related Heterocyclic Systems

The future of research into tetrazole-phenol hybrids and related heterocyclic systems is bright, with several exciting trajectories emerging.

In medicinal chemistry, the focus is on designing and synthesizing novel derivatives with enhanced biological activity and selectivity. beilstein-journals.orgnih.gov This includes the exploration of different substitution patterns on both the tetrazole and phenol rings to fine-tune their properties as enzyme inhibitors, with pyrazole-tetrazole hybrids showing promise as α-amylase inhibitors for the management of diabetes. mdpi.commdpi.comnih.gov The development of tetrazole-based compounds as anticancer agents is another active area of research, with a focus on understanding their structure-activity relationships. nih.gov The use of these scaffolds in multicomponent reactions is also gaining traction as a way to rapidly generate diverse libraries of drug-like molecules. rug.nl

In materials science, the design of new tetrazole-based energetic materials with improved performance and reduced sensitivity is a key goal. The ability to form stable metal complexes also positions tetrazole-phenols as promising building blocks for functional materials like sensors and catalysts. rsc.orgrsc.org The exploration of their use in creating porous coordination polymers for applications such as gas separation and storage continues to be a vibrant area of investigation. rsc.org

The synergy between computational and experimental chemistry will be crucial in guiding the design of new molecules with desired properties, accelerating the discovery of the next generation of tetrazole-phenol based drugs and materials.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(tetrazol-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O/c8-5-1-2-7(13)6(3-5)12-4-9-10-11-12/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUCAZNPASMNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=NN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Elaboration of the 1H-Tetrazol-1-yl Moiety onto Chlorinated Phenol (B47542) Scaffolds

The introduction of a 1H-tetrazol-1-yl group onto a phenolic backbone involves creating a nitrogen-linked heterocycle, distinct from the more common C-linked 5-substituted tetrazoles. This requires specific synthetic routes that facilitate the formation of the N1-aryl bond.

The most prevalent method for synthesizing tetrazole rings is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. nih.govresearchgate.net This method typically yields a 5-substituted 1H-tetrazole. To form a 1-substituted tetrazole such as the target compound, alternative cycloaddition strategies are necessary. One such approach is the reaction of isocyanides with hydrazoic acid or its synthetic equivalents. nih.govresearchgate.net Another pathway involves multicomponent reactions where an amine, an orthoformate, and sodium azide can be used to construct the 1-substituted tetrazole ring system. nih.gov

The Huisgen [3+2] cycloaddition is a cornerstone of tetrazole synthesis, involving the reaction of an azide with a nitrile. researchgate.netnumberanalytics.com While this typically leads to 5-substituted tetrazoles, modifications and specific catalytic systems can influence the regioselectivity. researchgate.netacs.org For instance, the use of certain cobalt (II) or copper (II) catalysts can promote the cycloaddition under milder conditions. researchgate.netacs.org

A less common but viable route is the reaction of imidoyl chlorides with azides. researchgate.net Additionally, tetrazoles can be formed from amides using reagents like diphenyl phosphorazidate (DPPA) which acts as both an activator and an azide source. organic-chemistry.org

Achieving regioselective functionalization at the ortho position of 4-chlorophenol (B41353) is a critical step in the synthesis of the target molecule. The hydroxyl group of the phenol directs electrophilic substitution primarily to the ortho and para positions. Since the para position is already occupied by a chlorine atom, electrophilic substitution is directed to the ortho position.

A key precursor for introducing the 1H-tetrazol-1-yl group is 2-amino-4-chlorophenol (B47367). This intermediate can be synthesized by the nitration of 4-chlorophenol to yield 4-chloro-2-nitrophenol (B165678), followed by reduction of the nitro group. The reduction is commonly achieved using methods such as catalytic hydrogenation with Raney nickel or using iron filings in an acidic medium. quickcompany.inprepchem.com

Direct ortho-functionalization of 4-chlorophenol is also possible. For example, the Mannich reaction, which involves formaldehyde (B43269) and a secondary amine, can introduce an aminomethyl group at the ortho position. mdpi.comresearchgate.net While this specific functional group is not a direct precursor to the 1H-tetrazol-1-yl moiety, it demonstrates the feasibility of selective ortho-functionalization. More advanced catalytic methods, such as palladium-catalyzed C-H chlorination using a weakly coordinating directing group, have been developed for the ortho-chlorination of phenols, showcasing the potential for controlled regioselective C-H functionalization. researchgate.net Similarly, ammonium (B1175870) salt-catalyzed ortho-halogenation provides another route for selective functionalization. sci-hub.se

The mechanism of tetrazole formation is a subject of ongoing study. For the common [3+2] cycloaddition of azides to nitriles, density functional theory (DFT) calculations have been used to explore different mechanistic pathways, including concerted cycloaddition and stepwise addition of either neutral or anionic azide species. researchgate.net Some studies suggest a nitrile activation step that precedes cyclization to form the tetrazole ring. researchgate.net The activation barriers for this reaction often correlate with the electron-withdrawing potential of the substituent on the nitrile. researchgate.net

When catalysts are employed, such as cobalt or copper complexes, the mechanism involves the initial coordination of either the azide or the nitrile to the metal center, which activates the substrate for the cycloaddition reaction. researchgate.netacs.org For the synthesis of 1-substituted tetrazoles from amines, the mechanism involves the in-situ formation of an imidate or a related intermediate, which then undergoes cyclization with an azide source. researchgate.net The reaction of an isocyanide with hydrazoic acid is believed to proceed via a concerted [2+3] cycloaddition mechanism. nih.govresearchgate.net The reactivity of the tetrazole ring itself is influenced by its high nitrogen content and the electronic nature of its substituents. numberanalytics.com

The synthesis of tetrazoles often leads to a mixture of regioisomers, namely the 1-substituted and 2-substituted tetrazoles when starting from an organic azide and a terminal alkyne (in the context of click chemistry, which is analogous), or the 1,5- and 2,5-disubstituted isomers in other synthetic routes. The formation of the regioisomeric compound, 4-chloro-2-(2H-tetrazol-5-yl)phenol, would typically arise from the cycloaddition of an azide to a 2-hydroxy-5-chlorobenzonitrile precursor. The ratio of the resulting 1H- and 2H-tetrazole isomers can be influenced by reaction conditions such as the solvent, temperature, and the presence of catalysts. nih.gov

Developing scalable protocols requires robust and high-yielding reactions with simple purification procedures. Microwave-assisted synthesis has been shown to accelerate the formation of 5-substituted 1H-tetrazoles from nitriles and sodium azide, often leading to high yields in short reaction times. organic-chemistry.org One-pot transformations, where an aryl halide is converted directly to the corresponding aryl tetrazole, offer a streamlined approach for large-scale production. organic-chemistry.org Multicomponent reactions, such as the Ugi and Passerini reactions, are also being explored for the efficient, diversity-oriented synthesis of complex tetrazole derivatives, which can be advantageous for creating libraries of related compounds. beilstein-journals.orgacs.org

The separation of regioisomeric and tautomeric variants can be challenging and often requires chromatographic techniques. Strategic selection of starting materials and reaction conditions is crucial to favor the formation of the desired isomer.

Precursor Synthesis and Intermediate Derivatization for 4-Chloro-2-(1H-tetrazol-1-yl)phenol

The successful synthesis of the target compound relies heavily on the efficient preparation of key precursors and intermediates.

The primary precursor is a chlorinated phenol. 4-Chlorophenol is a readily available commercial chemical, but it can also be synthesized in the laboratory. Common industrial methods include the direct chlorination of phenol with chlorine gas or the use of sulfuryl chloride (SO₂Cl₂). guidechem.com These methods often produce a mixture of ortho- and para-chlorophenol, requiring separation. guidechem.com A more selective method is the cupric chloride chlorination method, which uses phenol as the raw material and cupric chloride as both a chlorinating agent and a catalyst. guidechem.com

As previously mentioned, a crucial intermediate for the synthesis of this compound is 2-amino-4-chlorophenol. This compound is typically prepared from 4-chloro-2-nitrophenol. An improved process for preparing 4-chloro-2-nitrophenol starts from 2,5-dichloronitrobenzene, which is hydrolyzed in a strong alkaline solution. quickcompany.in The subsequent reduction of the nitro group in 4-chloro-2-nitrophenol to an amino group is a standard transformation. A common laboratory method involves using iron powder and hydrochloric acid. prepchem.com An industrial process might utilize catalytic hydrogenation over platinum on carbon. quickcompany.in

The table below summarizes a synthetic route for a key precursor.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 4-chloro-2-nitrophenol | Fe, HCl | 2-amino-4-chlorophenol | ~90% | prepchem.com |

| 2,5-dichloronitrobenzene | 1. NaOH (aq), heat; 2. Neutralization | 4-chloro-2-nitrophenol | >99% purity | quickcompany.in |

| 4-chloro-2-nitrophenol | H₂, Pt/C | 2-amino-4-chlorophenol | N/A | quickcompany.in |

This table is interactive. Click on the headers to sort the data.

From 2-amino-4-chlorophenol, the 1H-tetrazol-1-yl moiety can be constructed. One potential method involves converting the amine to an isocyanide, followed by cycloaddition with an azide. Alternatively, a one-pot reaction with triethyl orthoformate and sodium azide in the presence of an acid catalyst could be employed to form the tetrazole ring directly from the amine. nih.gov

Introduction of Tetrazole Precursors and Subsequent Coupling Reactions

The synthesis of 1-substituted-1H-tetrazoles can be achieved through various methods, with the reaction of primary amines, triethyl orthoformate, and sodium azide being a common approach. organic-chemistry.orgacs.org For the specific synthesis of this compound, a plausible synthetic route would involve the use of 2-amino-4-chlorophenol as the starting amine.

A general method for the synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds involves the reaction of amines with triethyl orthoformate and sodium azide, often catalyzed by a Lewis acid such as ytterbium(III) triflate. organic-chemistry.org An alternative solvent-free methodology utilizes a sodium borosilicate glass-supported silver nanoparticle (ASBN) catalyst. acs.org In a typical reaction, the amine is reacted with sodium azide and triethyl orthoformate under heating. acs.org The reaction conditions for the synthesis of various 1-substituted tetrazoles are summarized in Table 1.

Table 1: Reaction Conditions for the Synthesis of 1-Substituted Tetrazoles from Various Aryl Amines

| Entry | Amine | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Chloroaniline | ASBN | 120 | 3 | 92 | acs.org |

| 2 | Aniline | ASBN | 120 | 3.5 | 90 | acs.org |

| 3 | 4-Bromoaniline | ASBN | 120 | 3 | 94 | acs.org |

| 4 | 4-Nitroaniline | ASBN | 120 | 2.5 | 96 | acs.org |

| 5 | 4-Methylaniline | ASBN | 120 | 4 | 88 | acs.org |

Another widely used method for tetrazole synthesis is the [3+2] cycloaddition of an azide with a nitrile. numberanalytics.comresearchgate.net This method is particularly useful for the synthesis of 5-substituted-1H-tetrazoles. Various catalysts, including nano-TiCl4.SiO2 and nano nickel ferrite, have been employed to facilitate this reaction. researchgate.netscielo.org.za

Chemical Reactivity and Transformation Pathways of this compound and its Derivatives

The chemical reactivity of this compound is influenced by the electronic properties of the tetrazole ring, the phenol group, and the chloro substituent. The tetrazole ring is known for its aromaticity and high nitrogen content, which contribute to its stability. numberanalytics.com

Investigation of Electrophilic and Nucleophilic Substitution Reactions

The phenol ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. youtube.commasterorganicchemistry.com This directing effect would likely favor substitution at the positions ortho and para to the hydroxyl group. However, the presence of the tetrazole ring at the 2-position and the chloro group at the 4-position will influence the regioselectivity of such reactions. The tetrazole ring itself is generally resistant to electrophilic substitution due to its electron-deficient nature.

Nucleophilic substitution reactions on the aromatic ring are less common but can occur under specific conditions, particularly with highly activated substrates. The chloro substituent could potentially undergo nucleophilic aromatic substitution, although this would require harsh reaction conditions.

Studies on Ring Transformations and Rearrangement Pathways

Tetrazoles can undergo ring-chain tautomerism, existing in equilibrium between the cyclic tetrazole form and an open-chain azidoimine form. wikipedia.orgnih.govyoutube.com This equilibrium is influenced by the substituents on the ring. Strongly electron-withdrawing groups can stabilize the open-chain form. wikipedia.org For this compound, the equilibrium is expected to heavily favor the cyclic tetrazole structure due to its aromatic stability.

Thermal or photochemical conditions can induce transformations of the tetrazole ring. core.ac.uk For instance, C,N-substituted tetrazoles can undergo controlled thermal decomposition to form highly reactive nitrilimines, which can then participate in 1,3-dipolar cycloaddition reactions. wikipedia.org

Analysis of Compound Stability under Various Chemical Conditions

Tetrazoles are generally stable compounds over a wide pH range and are resistant to many oxidizing and reducing agents. thieme-connect.com The acidity of the tetrazole proton (pKa ≈ 4.9) is comparable to that of carboxylic acids, meaning it will be deprotonated at physiological pH. stackexchange.comresearchgate.net This acidity is due to the delocalization of the negative charge in the resulting tetrazolate anion. stackexchange.com

Table 2: General Stability of Tetrazole Derivatives

| Condition | Stability | Notes | Reference |

|---|---|---|---|

| pH | Stable over a wide range | The tetrazole ring is generally stable in both acidic and basic media. | thieme-connect.com |

| Oxidation | Generally stable | Resistant to various oxidizing agents. | thieme-connect.com |

| Reduction | Generally stable | Resistant to various reducing agents. | thieme-connect.com |

| Thermal | Varies with substituents | Decomposition temperatures can range from moderate to high. | nih.gov |

Advanced Spectroscopic and Structural Characterization

Elucidation of Tautomeric Equilibria in 1H-Tetrazol-1-yl Phenol (B47542) Systems

The tetrazole ring is known to exhibit tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers. In the case of tetrazole-containing compounds, the most common equilibrium is between the 1H and 2H tautomers, where the proton on the five-membered ring can reside on different nitrogen atoms.

Studies on analogous molecules, such as 1-(tetrazol-5-yl)ethanol, have provided significant insight into this behavior. Research combining matrix isolation FTIR spectroscopy and computational studies on this compound revealed that it exists as a mixture of both 1H and 2H tautomers in the gas phase. The relative stability of these tautomers is influenced by factors like intramolecular hydrogen bonding. For example, the most stable conformers of each tautomer may be stabilized by different hydrogen bonds, such as an N-H···O bond in the 1H tautomer and an O-H···N bond in the 2H tautomer.

For 4-chloro-2-(1H-tetrazol-1-yl)phenol, a similar equilibrium is expected. The position of the proton on the tetrazole ring would be in dynamic equilibrium, influenced by the solvent, temperature, and pH. The phenolic hydroxyl group introduces an additional site for hydrogen bonding, potentially influencing the preference for one tautomeric form over the other through intramolecular interactions with the tetrazole nitrogens.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Conformation and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. A complete NMR analysis (¹H, ¹³C, and 2D-NMR) would be essential to confirm the connectivity and isomeric purity of this compound.

While specific spectra for the title compound are not available, predictions can be made based on related structures like 4-chlorophenol (B41353) and 4-chloro-2-methylphenol.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons on the phenol ring, with their chemical shifts and coupling constants being influenced by the electron-withdrawing chlorine atom and the tetrazole substituent. A characteristic signal for the tetrazole proton (C-H) would appear at a downfield position, typically around 9-10 ppm. The phenolic -OH proton would present as a broad singlet, the position of which is highly dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum would show signals for each unique carbon atom in the molecule. The carbon attached to the chlorine atom and the carbon bearing the hydroxyl group would have their chemical shifts significantly affected. The carbons of the tetrazole ring would also have characteristic shifts.

The presence of tautomers could complicate the NMR spectra, potentially showing two distinct sets of signals for the tetrazole ring and adjacent aromatic protons if the rate of interconversion is slow on the NMR timescale.

X-ray Crystallographic Analysis for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, data from analogous compounds like 4-Chloro-2-(phenyldiazenyl)phenol can serve as an illustrative model for the types of structural features that might be observed.

In the solid state, the molecular architecture would be defined by the planar nature of the phenol ring and the tetrazole ring. The dihedral angle between these two rings would be a key structural parameter. Intermolecular forces such as hydrogen bonding (from the phenol -OH group to a nitrogen on a neighboring tetrazole ring), π-π stacking between aromatic rings, and halogen interactions involving the chlorine atom would likely govern the crystal packing.

An example of crystallographic data from a related substituted chlorophenol is presented below.

Interactive Table 3.3.1: Crystallographic Data for the Analogous Compound 4-Chloro-2-(phenyldiazenyl)phenol

| Parameter | Value |

| Chemical Formula | C₁₂H₉ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7213 (3) |

| b (Å) | 16.550 (2) |

| c (Å) | 15.095 (2) |

| β (°) | 92.61 (2) |

| Volume (ų) | 928.3 |

| Z | 4 |

| Key Interaction | Stacking of molecules with interplanar separation of 3.32 Å |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. These two methods are complementary; for instance, IR spectroscopy is highly sensitive to polar bonds like O-H, while Raman spectroscopy is excellent for non-polar, symmetric bonds.

For this compound, the spectra would be expected to display the following characteristic bands:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the phenolic hydroxyl group.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Tetrazole Ring Vibrations: The N=N and C=N stretching vibrations of the tetrazole ring typically appear in the 1200-1500 cm⁻¹ region.

C-O Stretch: A strong band in the IR spectrum around 1200-1260 cm⁻¹.

C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹, which is often more prominent in the Raman spectrum.

Resonance Raman scattering could potentially be used to enhance the signals from the aromatic system if an appropriate laser excitation wavelength is chosen.

High-Resolution Mass Spectrometric Techniques for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. It also provides structural information through the analysis of fragmentation patterns.

The exact monoisotopic mass of this compound (C₈H₆ClN₃O) is 195.01994 Da. HRMS analysis would be expected to detect this molecular ion, as well as common adducts. Analysis of a structurally similar compound, 4-chloro-2-(1H-1,2,3-triazol-1-yl)phenol, provides a model for the types of adducts that could be predicted and observed.

The fragmentation of the parent ion in the mass spectrometer would likely proceed through pathways such as the loss of N₂ from the tetrazole ring, loss of the entire tetrazole moiety, or cleavage of the C-Cl bond.

Interactive Table 3.5.1: Predicted Mass Spectrometry Adducts for this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 196.02722 |

| [M+Na]⁺ | 218.00916 |

| [M+K]⁺ | 233.98310 |

| [M-H]⁻ | 194.01266 |

Computational Chemistry and Theoretical Modeling of 4 Chloro 2 1h Tetrazol 1 Yl Phenol

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost, making it suitable for a molecule of this size. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited-state properties, such as electronic absorption spectra.

For 4-chloro-2-(1H-tetrazol-1-yl)phenol, DFT calculations, likely using a functional like B3LYP and a basis set such as 6-311G(d,p), would be performed to optimize the molecular geometry and determine its ground-state electronic properties. TD-DFT calculations would then be used to predict the electronic transitions and simulate its UV-Vis spectrum.

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich phenol (B47542) ring and the tetrazole group, while the LUMO would be distributed across the aromatic system. The energy values of these orbitals would be calculated to determine the molecule's propensity to engage in chemical reactions.

Illustrative Data Table for FMO Analysis of a Phenolic Tetrazole Derivative: (Note: The following data is hypothetical and serves to illustrate the typical output of an FMO analysis. Actual values for this compound would require specific calculations.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This illustrative table indicates a significant energy gap, suggesting good kinetic stability for the molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecule's surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue-colored regions signify positive potential, indicating electron-deficient areas prone to nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the tetrazole ring, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding, by examining the delocalization of electron density between filled donor NBOs and empty acceptor NBOs.

In the case of this compound, NBO analysis would be employed to understand the nature of the covalent bonds, the hybridization of the atoms, and the extent of electron delocalization between the phenol ring and the tetrazole substituent. It would also quantify the intramolecular hydrogen bond that may exist between the phenolic hydroxyl group and a nitrogen atom of the tetrazole ring.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. This is achieved by exploring the potential energy surface (PES), which is a mathematical function that relates the energy of a molecule to its geometry. By systematically rotating the rotatable bonds, such as the bond connecting the phenol ring to the tetrazole ring, a PES scan can be performed to locate the energy minima, which correspond to stable conformers.

For this compound, conformational analysis would reveal the preferred spatial orientation of the tetrazole ring with respect to the phenol ring. This would be crucial in understanding how the molecule might interact with a biological target or a reactant in a chemical transformation. The analysis would identify the most stable conformer and the energy barriers between different conformations.

Prediction of Reactivity and Reaction Mechanisms through Theoretical Studies

Theoretical studies are instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions. By analyzing parameters derived from quantum chemical calculations, such as FMO energies, MEP surfaces, and atomic charges, the most likely sites for chemical reactions can be identified. Furthermore, the transition states of potential reactions can be located and their energies calculated to determine the activation energy and the feasibility of a particular reaction pathway.

For this compound, theoretical studies could be used to predict its reactivity in various reactions, such as electrophilic aromatic substitution on the phenol ring or reactions involving the tetrazole moiety. By modeling the reaction pathways, a deeper understanding of the underlying mechanisms can be achieved, which is essential for designing new synthetic routes or understanding its metabolic fate.

Simulation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. Understanding these interactions is critical for predicting the crystal structure and solid-state properties of a compound. Computational simulations can be used to predict the most stable crystal packing arrangement by calculating the lattice energy for different possible crystal structures.

For this compound, simulations of intermolecular interactions would focus on identifying the key interactions that dictate its crystal packing. Given the presence of a hydroxyl group and a tetrazole ring, strong intermolecular hydrogen bonds are expected to play a dominant role. The chlorine atom may also participate in halogen bonding. A study on a related compound, 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-(4,5-diphenyl-1H-imidazol-3-ium-2-yl)]phenol nitrate, revealed that its crystal packing is stabilized by a network of intramolecular and intermolecular hydrogen bonds. A similar analysis for this compound would provide valuable insights into its solid-state architecture.

Structure Activity Relationship Sar and Bioisosteric Investigations

The Tetrazole Moiety as a Carboxylic Acid Bioisostere in Phenolic Compounds

The tetrazole ring is a well-established and frequently utilized nonclassical bioisostere for the carboxylic acid functional group. rug.nl Bioisosteres are substituents or groups that can be interchanged without significantly altering the biological activity of a molecule. researchgate.net This substitution is a key strategy in drug design to improve a compound's pharmacokinetic and pharmacodynamic profile.

Key Physicochemical Similarities:

Acidity: Tetrazoles and carboxylic acids exhibit comparable pKa values, typically in the range of 4.5–4.9 for tetrazoles and 4.2–4.4 for carboxylic acids. rug.nl This similarity in acidity allows the tetrazole group to exist in an ionized state at physiological pH, mimicking the carboxylate anion. rug.nl

Planarity: Both the tetrazole ring and the carboxylic acid group are planar structures. This planarity is often crucial for effective interaction with biological targets, as it can facilitate favorable binding orientations within a receptor or enzyme active site. rug.nlnih.gov

Charge Delocalization: The tetrazole ring can effectively delocalize a negative charge over its four nitrogen atoms, which is analogous to the resonance stabilization of the carboxylate anion. rug.nl This charge distribution is important for forming strong electrostatic interactions and hydrogen bonds with biological macromolecules. rug.nl

Advantages of Tetrazole Substitution:

Metabolic Stability: A significant advantage of replacing a carboxylic acid with a tetrazole is the latter's increased resistance to metabolic degradation. researchgate.net This can lead to an improved pharmacokinetic profile, including a longer half-life in the body.

Lipophilicity: Tetrazoles are generally more lipophilic than their carboxylic acid counterparts. researchgate.net This enhanced lipophilicity can improve a molecule's ability to cross cell membranes, potentially leading to better absorption and distribution.

In the context of phenolic compounds, the substitution of a carboxylic acid with a tetrazole moiety can thus be a powerful tool to modulate a molecule's properties while retaining or even improving its biological activity. This strategy has been successfully employed in the development of various therapeutic agents. nih.gov

Influence of Chlorine Substitution on the Phenol (B47542) Ring on Biological Activity Modulation

The introduction of a chlorine atom onto the phenol ring is a common and effective strategy for modulating the biological activity of a compound. eurochlor.org The position and number of chlorine substituents can have a profound impact on the molecule's physicochemical properties and, consequently, its interaction with biological targets.

Effects of Chlorination:

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density distribution of the aromatic ring. This can influence the acidity of the phenolic hydroxyl group and the reactivity of the molecule.

Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule. This can affect its solubility, membrane permeability, and binding to hydrophobic pockets in proteins.

Steric Effects: The size of the chlorine atom can introduce steric bulk, which may either promote or hinder binding to a target, depending on the topology of the active site.

In many cases, the presence of a chlorine atom is crucial for a compound's biological activity. eurochlor.org The empirical process of introducing chlorine at various positions on a parent molecule often leads to substantial improvements in its intended biological effect. eurochlor.org For instance, studies on various heterocyclic compounds have shown that derivatives containing chloro and nitro groups often exhibit enhanced antibacterial activity. chemistryjournals.net

The following table illustrates how the position of a substituent on a phenolic ring can influence biological activity, using the example of substituted 2-hydroxy-N-1H-tetrazol-5-ylbenzamides.

| Substituent | Position | Observed Activity |

| Fluoro | 5 | Potent antiallergic activity |

| Acetyl | 3 | Contributes to high potency |

This table is based on data from a study on antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and is for illustrative purposes to show the effect of substitution patterns. nih.gov

Impact of Tetrazole Attachment Position and Tautomerism on Structure-Activity Relationships

Positional Isomerism:

The tetrazole ring can be attached to the phenol ring at different positions, leading to distinct isomers with potentially different biological activities. The specific placement of the tetrazole group in relation to the hydroxyl group and the chlorine atom on the phenol ring will dictate the molecule's three-dimensional conformation and its ability to interact with a specific biological target.

Tautomerism:

5-Substituted-1H-tetrazoles can exist in equilibrium between two tautomeric forms: the 1H- and 2H-tautomers. nih.gov These tautomers have different electronic distributions and hydrogen-bonding patterns. The N-H bond in the 1H-tautomer can act as a hydrogen bond donor, while the nitrogen atoms in the ring can act as hydrogen bond acceptors. The specific tautomer that predominates and is recognized by a biological target can have a significant impact on the compound's activity. The ratio of these tautomers can be influenced by the solvent and the electronic nature of the substituents on the tetrazole and phenyl rings.

The interplay between the attachment position and tautomerism is a key consideration in the design of tetrazolylphenol derivatives, as these factors fine-tune the molecule's properties for optimal interaction with its biological target.

Rational Design Principles for Modulating Compound Selectivity and Potency through Structural Modifications

Rational drug design aims to optimize the therapeutic properties of a compound, such as potency and selectivity, through targeted structural modifications. nih.govnih.gov This approach relies on a deep understanding of the SAR and the molecular interactions between the compound and its biological target.

Key Design Principles:

Target-Specific Interactions: By analyzing the three-dimensional structure of the target protein, medicinal chemists can design molecules that form specific, high-affinity interactions with key amino acid residues in the active site. This can involve optimizing hydrogen bonding, electrostatic interactions, and hydrophobic contacts.

Exploiting Structural Differences: To achieve selectivity, a compound can be designed to exploit subtle differences in the active sites of related proteins. By incorporating functional groups that interact favorably with the target protein but unfavorably with off-target proteins, selectivity can be enhanced. nih.gov

Modulating Physicochemical Properties: The potency and selectivity of a compound can also be modulated by fine-tuning its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This can be achieved through the introduction or modification of functional groups.

The following table provides examples of structural modifications and their potential impact on compound properties.

| Structural Modification | Potential Effect | Rationale |

| Addition of a hydroxyl group | Increase hydrogen bonding capacity | Enhance binding affinity to the target |

| Introduction of a bulky group | Create steric hindrance | Improve selectivity by preventing binding to off-targets |

| Modification of a substituent | Alter electronic properties | Modulate the pKa of the molecule for optimal ionization |

Pharmacophore Elucidation for 4-Chloro-2-(1H-tetrazol-1-yl)phenol and Related Analogs

A pharmacophore is a three-dimensional arrangement of essential structural features that are necessary for a molecule to exert a specific biological activity. drugdesign.orgtaylorandfrancis.com Elucidating the pharmacophore of this compound and its analogs is crucial for understanding their mechanism of action and for designing new, more potent and selective compounds. nih.gov

Key Pharmacophoric Features:

Based on the structure of this compound, the following features are likely to be important components of its pharmacophore:

Hydrogen Bond Donor: The phenolic hydroxyl group can act as a hydrogen bond donor.

Hydrogen Bond Acceptor: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors.

Aromatic Ring: The chloro-substituted phenyl ring can engage in aromatic interactions, such as pi-pi stacking, with the biological target.

Hydrophobic Feature: The chlorine atom contributes to the hydrophobic character of the molecule, which may be important for binding to a hydrophobic pocket in the target.

The spatial arrangement of these features is critical for biological activity. Computational modeling techniques, such as molecular docking and 3D-QSAR, can be used to develop and refine a pharmacophore model. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired biological activity. taylorandfrancis.com

The table below outlines the potential pharmacophoric features of this compound.

| Feature | Structural Element | Potential Interaction |

| Hydrogen Bond Donor | Phenolic -OH | Interaction with an acceptor group on the target |

| Hydrogen Bond Acceptor | Tetrazole Nitrogens | Interaction with a donor group on the target |

| Aromatic Center | Phenyl Ring | Pi-pi stacking or hydrophobic interactions |

| Hydrophobic Group | Chlorine Atom | Binding to a hydrophobic pocket |

Molecular Interactions and Mechanistic Studies

Molecular Docking Simulations for Ligand-Receptor Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is pivotal in elucidating the binding mechanisms of "4-chloro-2-(1H-tetrazol-1-yl)phenol" with its potential biological targets.

Identification of Key Binding Sites and Interacting Residues

Molecular docking simulations can identify the most probable binding site of "this compound" on a target protein. By analyzing the docked conformation, researchers can pinpoint the key amino acid residues that form interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the tetrazole ring, a key feature of the compound, is recognized as a bioisostere for a carboxylic acid group, suggesting it can form similar interactions. beilstein-journals.org The chlorine atom and the hydroxyl group on the phenol (B47542) ring also play significant roles in defining the binding specificity and affinity.

Prediction of Binding Affinities and Orientations

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function or binding energy, which estimates the strength of the ligand-receptor interaction. These simulations can also predict the most stable binding orientation of "this compound" within the active site of a target. This information is critical for understanding the structure-activity relationship and for designing more potent inhibitors.

Validation of Docking Protocols with Experimental Data

To ensure the reliability of molecular docking simulations, it is essential to validate the docking protocol. This is typically achieved by redocking a known ligand into the active site of its co-crystallized protein structure. A successful validation is indicated by a low root-mean-square deviation (RMSD) between the docked conformation and the crystallographically observed conformation. This process confirms that the chosen docking parameters can accurately reproduce experimentally determined binding modes. nih.gov

In Silico ADMET Prediction Methodologies for Pharmacokinetic Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery that helps to assess the pharmacokinetic properties of a compound. researchgate.net Various computational models and web-based tools are available to predict these properties for "this compound".

These predictive models analyze the physicochemical properties of the molecule, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to estimate its ADMET profile. researchgate.net For example, predictions can be made regarding its oral bioavailability, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes, which are critical for drug metabolism. aaup.edu

Ligand-Based and Structure-Based Drug Design Approaches Utilizing the this compound Scaffold

The "this compound" scaffold serves as a valuable starting point for both ligand-based and structure-based drug design strategies. nih.gov

Ligand-based drug design is employed when the three-dimensional structure of the target receptor is unknown. This approach relies on the knowledge of other molecules that bind to the target. Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used to identify the key chemical features required for biological activity and to design new molecules based on the "this compound" scaffold. nih.govnih.gov

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target is available. nih.gov Using the insights gained from molecular docking and molecular dynamics simulations of "this compound," medicinal chemists can rationally design derivatives with improved binding affinity and selectivity. This may involve modifying the scaffold to optimize interactions with specific residues in the binding site or to improve its pharmacokinetic properties. The tetrazole moiety, in particular, is a versatile building block in medicinal chemistry, often used to enhance the drug-like properties of molecules. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Exploration of Biological Target Engagement and Mechanistic Pathways

Identification of Putative Biological Targets via Phenotypic Screening and Proteome Profiling

Phenotypic screening is a powerful strategy in drug discovery for identifying compounds that produce a desired effect in a cellular or organismal model. nih.gov This approach allows for the discovery of novel biological targets and mechanisms of action. nih.govbiorxiv.orgbiorxiv.org For a compound like 4-chloro-2-(1H-tetrazol-1-yl)phenol, phenotypic screening could involve assessing its effects on a panel of cancer cell lines to identify potential anti-proliferative activity or in models of inflammation to uncover anti-inflammatory properties. The subsequent identification of the molecular targets responsible for the observed phenotype is a critical step. nih.gov

Proteome profiling techniques, such as activity-based protein profiling (ABPP), can be employed to identify the direct binding partners of a compound within a complex biological sample. mdpi.com This method utilizes chemical probes that mimic the parent compound but are modified with a reporter tag. By treating cell lysates or intact cells with these probes, researchers can isolate and identify the proteins that the compound interacts with. For instance, a chloroform-assisted phenol (B47542) extraction (CAPE) method has been shown to improve proteome profiling by selectively depleting high-abundance proteins, thereby enhancing the detection of less abundant, potentially more relevant targets. plos.org

Recent advancements in chemoproteomics, combined with phenotypic screening of covalent compound libraries, have proven effective in identifying new drug targets and lead compounds. biorxiv.orgbiorxiv.org This combined approach could be instrumental in elucidating the specific proteins that this compound interacts with to exert its biological effects.

Investigation of Cellular Pathway Modulation by this compound and its Derivatives

Once putative biological targets are identified, the next step is to investigate how the compound and its derivatives modulate the cellular pathways in which these targets are involved.

For example, if a target is a key enzyme in a signaling cascade, studies would focus on the downstream effects of enzyme inhibition or activation. A study on the degradation of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800 identified a novel metabolic pathway involving the formation of 4-chlorocatechol. nih.gov This demonstrates how a chlorinated phenol compound can be processed and metabolized, providing insights into potential cellular degradation pathways. nih.gov

Furthermore, the nuclear factor-kappaB (NF-κB) signaling pathway, a crucial regulator of inflammation and cell survival, is a common target for therapeutic intervention. nih.gov Small molecules can inhibit NF-κB activation through various mechanisms, including preventing the degradation of its inhibitor, IκBα, or blocking the nuclear translocation of NF-κB subunits. nih.gov Investigating whether this compound or its analogs can modulate the NF-κB pathway would be a significant area of research.

Enzymatic Inhibition or Activation Studies for Relevant Biological Systems

The interaction of this compound with specific enzymes is a key determinant of its biological activity.

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. bjournal.org The inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Studies have shown that the inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1) can suppress the expression of COX-2. nih.gov Given the structural features of this compound, it is plausible that it could interact with the active site of COX enzymes.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that catabolizes the essential amino acid tryptophan and is implicated in immune suppression, particularly in the context of cancer. nih.gov A rationally designed 1,2,3-triazole derivative, 4-chloro-2-(1H-1,2,3-triazol-5-yl)phenol (MMG-0358), has demonstrated potent, nanomolar-level inhibitory activity against IDO1 in both enzymatic and cellular assays. nih.gov This compound showed competitive inhibition with respect to the substrate L-Trp and exhibited high selectivity for IDO1 over the related enzyme TDO. nih.gov These findings highlight the potential for tetrazole- and triazole-containing phenols to act as effective IDO1 inhibitors.

DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, making it an attractive target for antibiotics. nih.gov While studies on the direct inhibition of DNA gyrase by this compound are not available, the general class of quinolone antibiotics, which are known DNA gyrase inhibitors, provides a framework for how such interactions could be investigated. nih.gov

Caspase 3: Caspases are a family of proteases that play critical roles in apoptosis (programmed cell death). nih.gov Caspase 3 is a key executioner caspase. The activation of caspase 3 is a hallmark of apoptosis. A kaurane (B74193) diterpene compound, inflexinol, was shown to induce apoptosis and inhibit colon cancer cell growth through the inhibition of NF-κB activity, which can be linked to caspase activation. nih.gov

NF-KAPPA-B (NF-κB): As mentioned earlier, NF-κB is a transcription factor that plays a central role in inflammatory responses. nih.gov Small molecule inhibitors can directly interact with subunits of NF-κB, such as p50, to block its activity. nih.gov The potential for this compound to inhibit NF-κB signaling warrants investigation.

p53 Protein: The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress. The functional status of p53 is a key factor in cancer development and response to therapy. While direct interactions with this compound have not been reported, understanding the compound's effect on the p53 pathway would be crucial.

Interactive Data Table: Enzymatic Inhibition/Activation

| Enzyme/Protein | Potential Interaction | Known Inhibitors/Activators with Similar Moieties |

| Cyclooxygenase (COX) | Inhibition | Diclofenac (a chlorinated phenylacetic acid derivative) nih.gov |

| IDO1 | Inhibition | 4-chloro-2-(1H-1,2,3-triazol-5-yl)phenol (MMG-0358) nih.gov |

| DNA Gyrase | Inhibition | Fluoroquinolones nih.gov |

| Caspase 3 | Activation (downstream effect) | Inflexinol (induces apoptosis) nih.gov |

| NF-KAPPA-B | Inhibition | Inflexinol (binds to p50 subunit) nih.gov |

| p53 Protein | Modulation | (To be determined) |

Receptor Binding Studies and Ligand-Dependent Cellular Responses

Receptor binding studies are essential for understanding how a compound interacts with cell surface or intracellular receptors to elicit a cellular response. nih.gov These studies typically involve radioligand binding assays to determine the affinity (pKi) of a compound for a specific receptor. For example, such studies have been performed on soft anticholinergic agents to determine their binding affinity for muscarinic receptor subtypes. nih.gov

For this compound, it would be relevant to investigate its binding to receptors implicated in pathways identified through phenotypic screening. For instance, if the compound exhibits anti-inflammatory effects, its binding to receptors involved in inflammatory signaling, such as Toll-like receptors or cytokine receptors, could be assessed. The subsequent ligand-dependent cellular responses, such as the release of cytokines or the activation of downstream signaling molecules, would then be measured to confirm the functional consequences of receptor binding.

Derivatives and Advanced Applications of the 4 Chloro 2 1h Tetrazol 1 Yl Phenol Scaffold

Synthesis and Evaluation of Novel Analogues and Hybrid Molecules

The 4-chloro-2-(1H-tetrazol-1-yl)phenol scaffold serves as a versatile starting point for the synthesis of novel analogues and hybrid molecules with potential applications in medicinal chemistry and materials science. The phenolic hydroxyl group and the tetrazole ring offer multiple sites for chemical modification, allowing for the creation of diverse molecular architectures.

One common strategy involves the derivatization of the phenolic hydroxyl group to form ethers and esters. For instance, reaction with various alkyl or aryl halides in the presence of a base can yield a library of ether derivatives. Similarly, esterification with a range of carboxylic acids or their derivatives can produce corresponding esters. These modifications can significantly alter the molecule's lipophilicity, steric profile, and electronic properties, which in turn can influence its biological activity.

Another approach is to introduce different substituents onto the phenyl ring. While the starting material is chlorinated at the 4-position, further electrophilic aromatic substitution reactions could be explored, although the directing effects of the existing substituents would need to be carefully considered.

Hybrid molecules can be synthesized by linking the this compound scaffold to other pharmacophores or functional moieties. For example, based on the principles of bioisosterism, the tetrazole ring itself is often used as a replacement for a carboxylic acid group in drug design. nih.gov By combining this scaffold with other known bioactive fragments, researchers can create hybrid molecules with potentially synergistic or novel modes of action. A study on 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles demonstrated their potential as microtubule destabilizers with noteworthy anticancer activity. nih.gov

The synthesis of analogues is often followed by rigorous biological evaluation. For example, in a manner analogous to the study of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol derivatives, novel compounds based on the this compound scaffold would likely be screened against various cancer cell lines to determine their antiproliferative activity. nih.gov One such synthesized compound, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, showed significant anticancer activity against several cancer cell lines. nih.gov

Furthermore, the synthesis of tetrazole derivatives bearing bisphenol structures has been explored, highlighting the potential for creating larger, more complex molecules from tetrazole-containing phenols. nih.gov The synthesis of related structures like 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol also demonstrates the feasibility of Mannich-type reactions to introduce aminomethyl groups at the ortho position to the phenolic hydroxyl, further expanding the diversity of accessible analogues. mdpi.com

Table 1: Examples of Synthesized Analogues and Their Potential Applications

| Analogue/Hybrid Molecule Type | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Ether and Ester Derivatives | Alkylation or acylation of the phenolic hydroxyl group | Modulation of pharmacokinetic properties for drug discovery | General Synthetic Chemistry |

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles | Multi-step synthesis involving tetrazole formation and amide coupling | Anticancer agents (microtubule destabilizers) | nih.gov |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues | Multi-step synthesis involving formation of an oxadiazole ring | Anticancer and antibacterial agents | nih.gov |

| Tetrazole derivatives with bisphenol structures | Coupling of tetrazole-containing phenols | Potential replacements for bisphenol A (BPA) | nih.gov |

| 4-Chloro-2-(aminomethyl)phenol Derivatives | Mannich reaction with secondary amines | Diverse bioactive compounds | mdpi.com |

Application in the Design of Advanced Chemical Probes

The structural characteristics of this compound and its derivatives make them promising candidates for the design of advanced chemical probes for various biological and analytical applications. Chemical probes are small molecules used to study and manipulate biological systems, and their design often requires a combination of features such as specific binding, signaling capabilities (e.g., fluorescence), and sites for linker attachment.

Tetrazole-based compounds have been successfully developed as chemical probes for phenotypic screening and target identification in drug discovery. nih.gov A fully functionalized small-molecule library containing tetrazole derivatives can be used to screen for compounds that elicit a desired cellular response. Subsequent affinity-based proteome profiling with these hits can then help to identify their primary cellular targets. nih.gov This integrated approach has been used to identify targets of bioactive molecules that inhibit cancer cell proliferation. nih.gov

Furthermore, tetrazole derivatives have been designed as fluorescent "turn-on" sensors. For example, a tetrazole derivative, 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol, was synthesized as a fluorescent chemosensor for Al(III) and Zn(II) ions and demonstrated utility in bioimaging. researchgate.net The design of such probes often relies on photophysical processes like excited state intramolecular proton transfer (ESIPT), which can be modulated by ion binding. The this compound scaffold, with its potential for metal coordination and its phenolic proton, could be adapted for similar purposes.

The development of supramolecular electrochemical probes is another area where tetrazole derivatives have shown promise. Pillar nih.govarenes functionalized with ten tetrazole fragments have been synthesized and shown to selectively bind with methylene (B1212753) blue, forming the basis of an electrochemical probe. researchgate.netrsc.org This highlights the potential of the tetrazole moiety to participate in host-guest chemistry, which is a key principle in the design of highly selective sensors.

Table 2: Applications of Tetrazole-Based Scaffolds in Advanced Chemical Probes

| Probe Type | Design Principle | Application | Reference |

|---|---|---|---|

| Phenotypic Screening Probes | Incorporation of a photoreactive group and an affinity tag | Target identification in drug discovery | nih.gov |

| Fluorescent "Turn-On" Sensors | Modulation of excited state intramolecular proton transfer (ESIPT) upon ion binding | Detection of metal ions (e.g., Al(III), Zn(II)) and bioimaging | researchgate.net |

| Supramolecular Electrochemical Probes | Host-guest complex formation with an electroactive species | Selective electrochemical sensing | researchgate.netrsc.org |

| Bioorthogonal Imaging Probes | Use of tetrazine-dienophile cycloaddition | In vivo imaging of biomolecules | researchgate.net |

Integration into Multicomponent Reaction (MCR) Strategies for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are powerful tools for generating molecular diversity and complexity in an efficient and atom-economical manner. nih.govacs.org The this compound scaffold is well-suited for integration into MCR strategies, particularly through modification to introduce reactive functional groups.

A key strategy involves the oxidation of the phenolic hydroxyl group to a more reactive aldehyde. This would transform the scaffold into a valuable building block for a variety of MCRs. For example, a tetrazole-containing aldehyde derived from the parent phenol (B47542) could be employed in the Ugi four-component reaction (U-4CR) or the Passerini three-component reaction (P-3CR). beilstein-journals.orgresearchgate.net

In a hypothetical Ugi reaction, the aldehyde derived from this compound could react with an amine, a carboxylic acid, and an isocyanide to rapidly generate a complex, peptide-like scaffold incorporating the original tetrazolylphenol moiety. Similarly, in a Passerini reaction, the aldehyde could react with a carboxylic acid and an isocyanide to yield an α-acyloxy carboxamide derivative. These reactions are known for their broad substrate scope, allowing for the creation of large libraries of diverse compounds by simply varying the input components. nih.govacs.orgbeilstein-journals.org

The development of novel tetrazole-containing building blocks, such as diversely protected tetrazole aldehydes, is an active area of research aimed at facilitating their use in MCRs for the synthesis of complex, drug-like molecules. beilstein-journals.orgresearchgate.net This approach circumvents the often harsh conditions required for late-stage tetrazole synthesis from nitriles. beilstein-journals.org

The products of these MCRs can serve as intermediates for further transformations, such as post-MCR cyclization reactions, to generate highly functionalized heterocyclic compounds with rigid conformations that may be beneficial for binding to biological targets.

Role in Coordination Chemistry and Metal Complexation

The tetrazole ring is an excellent ligand for a wide range of metal ions due to the presence of four nitrogen atoms with available lone pairs of electrons. nih.govarkat-usa.org The this compound scaffold, possessing both a tetrazole ring and a phenolic hydroxyl group, can act as a bidentate ligand, coordinating to a metal center through a nitrogen atom of the tetrazole and the oxygen atom of the deprotonated phenol. This chelation can lead to the formation of stable metal complexes with interesting structural and functional properties.

The tetrazole moiety is known to be an efficient metal chelator, in some cases mimicking the coordination of a carboxylate group. acs.org The X-ray crystal structure of an inhibitor bound to an enzyme has shown the tetrazole moiety directly interacting with a zinc atom in the active site. acs.org This suggests that metal complexes of this compound could have applications as enzyme inhibitors or as probes for metalloenzymes.

The synthesis of coordination complexes with tetrazole-containing ligands has been extensively studied. nih.govarkat-usa.orgacs.org For instance, bifunctional tetrazole-carboxylate ligands have been used to synthesize self-assembled zinc(II) complexes with one- and two-dimensional structures. nih.gov Similarly, lanthanide(III) ions have been complexed with benzimidazolyl-phenol ligands, which are structurally related to the tetrazolyl-phenol scaffold. nih.gov These studies suggest that this compound could be used to create a variety of coordination polymers and metal-organic frameworks (MOFs) with potentially interesting magnetic, catalytic, or sorption properties.

The synthesis of a nickel(II) perchlorate (B79767) complex with 1H-5-acylhydrazide tetrazole highlights the use of tetrazole derivatives in creating energetic metal complexes.

Table 3: Coordination Properties of the Tetrazolyl-Phenol Scaffold

| Metal Ion Type | Potential Coordination Mode | Resulting Complex Type | Potential Application | Reference |

|---|---|---|---|---|

| Transition Metals (e.g., Zn(II), Ni(II), Cu(II)) | Bidentate (N from tetrazole, O from phenol) | Discrete complexes, coordination polymers | Enzyme inhibition, catalysis, energetic materials | nih.govacs.orgarkat-usa.org |

| Lanthanides (e.g., Ln(III)) | Bidentate or bridging | Luminescent materials, magnetic materials | Bioimaging, sensors | nih.gov |

Potential for Functional Material Science Applications, e.g., in energetic materials or imaging chemicals

The high nitrogen content and positive heat of formation of the tetrazole ring make it a key component in the design of high-energy density materials (HEDMs). nih.govnih.gov Tetrazole-based compounds are investigated as potential explosives and rocket propellants. nih.govacs.org The decomposition of these materials often releases large volumes of nitrogen gas, making them more environmentally friendly than traditional nitro-based explosives. nih.gov The this compound scaffold, with its high nitrogen content, could serve as a precursor for the synthesis of novel energetic materials. The introduction of additional energetic functionalities (e.g., nitro groups) onto the phenyl ring or the formation of energetic salts could further enhance these properties. Several studies have reported the synthesis and characterization of energetic tetrazole derivatives, including tetrazole polymers and furazan-functionalized tetrazolate-based salts. nih.govresearchgate.net

In addition to energetic materials, tetrazole derivatives have found applications in imaging technologies. nih.govnih.gov Their use as imaging chemicals is an area of growing interest. nih.govacs.org As mentioned previously, tetrazole-based fluorescent probes have been developed for bioimaging. researchgate.net Furthermore, tetrazine bioorthogonal chemistry, which involves the reaction of a tetrazine with a dienophile, is a powerful tool for in vivo imaging. researchgate.net While tetrazines are distinct from tetrazoles, the broader field of nitrogen-rich heterocycles is clearly impactful in imaging applications. The this compound scaffold could be chemically modified to incorporate fluorophores or reactive handles for bioorthogonal conjugation, thereby enabling its use in various imaging modalities.

Table 4: Potential Functional Material Applications

| Application Area | Key Property | Design Strategy | Reference |

|---|---|---|---|

| Energetic Materials | High nitrogen content, positive heat of formation | Introduction of explosophore groups (e.g., -NO2), formation of energetic salts | nih.govacs.orgnih.govresearchgate.net |

| Imaging Chemicals | Fluorescence, ability to undergo bioorthogonal reactions | Incorporation of fluorophores, conversion to imaging probes | researchgate.netresearchgate.netnih.govnih.gov |

Q & A

Basic: What synthetic methodologies are recommended for 4-chloro-2-(1H-tetrazol-1-yl)phenol?

Methodological Answer:

- Step 1: Precursor Selection

Use 5-chlorosalicylaldehyde and 1H-tetrazole derivatives (e.g., 1-phenyl-1H-tetrazol-5-amine) as starting materials. Equimolar ratios (0.01 mol each) are typical . - Step 2: Reaction Conditions

Reflux in methanol (10 mL) at 60–70°C for 3–4 hours under inert atmosphere. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) . - Step 3: Purification

Filter the crude product, wash with cold methanol, and recrystallize to achieve >80% purity. Melting points (e.g., ~215°C) confirm purity . - Step 4: Characterization

Confirm structure via /-NMR, IR (hydroxyl stretch: ~3200 cm), and mass spectrometry (e.g., ESI-HRMS for molecular ion verification) .

Advanced: How can crystallographic data discrepancies be resolved for tetrazole-containing compounds?

Methodological Answer:

- Software Tools : Use SHELX suite (SHELXL/SHELXS) for refinement. SHELXL is optimized for small-molecule X-ray data, handling twinning and high-resolution datasets .

- Validation Steps :

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- IR Spectroscopy : Confirm phenolic -OH (3200–3500 cm) and tetrazole ring (C=N stretch: 1600–1650 cm) .

- Mass Spectrometry : ESI-HRMS for exact mass (e.g., [M+H] at m/z 225.03) .

Advanced: How to design biological activity assays for antimicrobial potential?

Methodological Answer:

- In Vitro Testing :

- Bacterial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models. Prepare compound dilutions in DMSO (≤1% v/v) .

- MIC Determination : Apply broth microdilution (CLSI guidelines). Incubate at 37°C for 18–24 hours. Compare with positive controls (e.g., ciprofloxacin) .

- Fungal Assays : Test against C. albicans via disk diffusion. Include fluconazole as a reference .

Advanced: How to address contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer:

- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., Cl position) with activity. Validate with leave-one-out cross-validation (R > 0.8) .

- Experimental Validation :

- Syntize analogs (e.g., replace Cl with F or NO) and test in parallel.

- Use molecular docking (AutoDock Vina) to predict binding to targets (e.g., bacterial DNA gyrase) .

Basic: How to troubleshoot low yields in synthesis?

Methodological Answer:

- Reaction Optimization :

- Test alternative solvents (e.g., ethanol, acetonitrile) to improve solubility.

- Adjust catalyst loading (e.g., 10% Bleaching Earth Clay in PEG-400) .

- Purity Checks :

Advanced: How to assess compound stability under physiological conditions?

Methodological Answer:

- HPLC Stability Study :

- LC-MS Identification : Characterize degradation products (e.g., hydrolysis of tetrazole ring) .

Advanced: What strategies validate crystallographic data for publication?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.